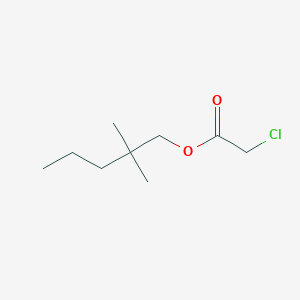![molecular formula C26H34O6 B14741028 Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate CAS No. 6325-61-7](/img/structure/B14741028.png)
Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex molecular structure, which includes a hexane backbone linked to benzene rings through ether linkages, and ester functional groups at both ends.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate typically involves a multi-step process. One common method includes the reaction of hexane-3,4-diol with 4-bromophenol to form the intermediate 3,4-bis(4-hydroxyphenyl)hexane. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetic acid.
Reduction: Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diethanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active metabolites, which can then interact with biological pathways to exert their effects. The benzene rings and ether linkages contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,2’-[1,1’-biphenyl-4,4’-diylbis(azanediyl)]diacetate: Similar structure but with nitrogen atoms replacing the oxygen atoms in the ether linkages.
Diethyl 2,2’-[hexane-3,4-diylbis(phenyl)]diacetate: Lacks the ether linkages, resulting in different chemical properties.
Propriétés
Numéro CAS |
6325-61-7 |
|---|---|
Formule moléculaire |
C26H34O6 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
ethyl 2-[4-[4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hexan-3-yl]phenoxy]acetate |
InChI |
InChI=1S/C26H34O6/c1-5-23(19-9-13-21(14-10-19)31-17-25(27)29-7-3)24(6-2)20-11-15-22(16-12-20)32-18-26(28)30-8-4/h9-16,23-24H,5-8,17-18H2,1-4H3 |
Clé InChI |
SBZLDGZXZCEWMB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OCC(=O)OCC)C(CC)C2=CC=C(C=C2)OCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


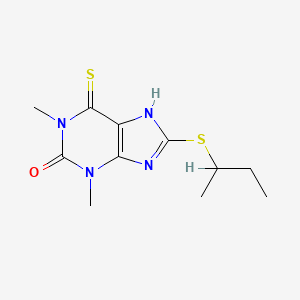

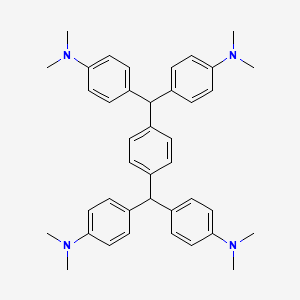
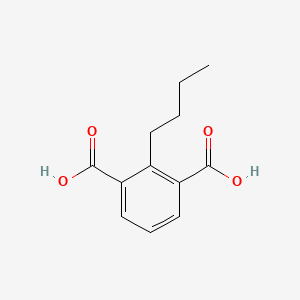
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
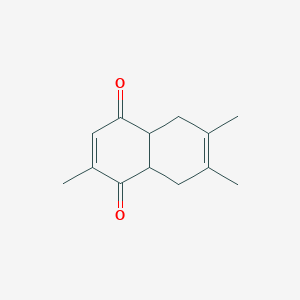
![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
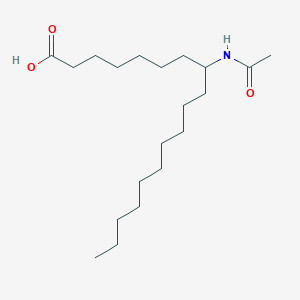
![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
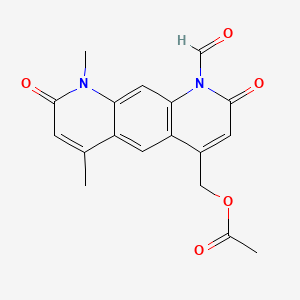
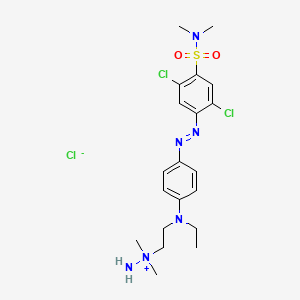
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
